1,10-Bis(triethoxysilyl)decane

CAS No.: 122185-11-9

Cat. No.: VC11668965

Molecular Formula: C22H50O6Si2

Molecular Weight: 466.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122185-11-9 |

|---|---|

| Molecular Formula | C22H50O6Si2 |

| Molecular Weight | 466.8 g/mol |

| IUPAC Name | triethoxy(10-triethoxysilyldecyl)silane |

| Standard InChI | InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3 |

| Standard InChI Key | CSSDUQHQHMZSMM-UHFFFAOYSA-N |

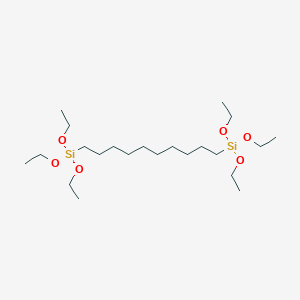

| SMILES | CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

| Canonical SMILES | CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,10-Bis(triethoxysilyl)decane consists of a linear ten-carbon alkyl chain (decane) with triethoxysilyl (-Si(OCH₂CH₃)₃) groups at both termini. The ethoxy substituents enhance solubility in organic solvents, while the long alkyl spacer influences molecular flexibility and substrate interactions. The compound’s IUPAC name, triethoxy(10-triethoxysilyldecyl)silane, reflects its symmetrical structure.

Key physical properties include a density of 0.951 g/cm³ and a boiling point of 357.3°C at 760 mmHg for its trimethoxy analogue (1,10-Bis-trimethoxysilyldecane) , though the ethoxy variant likely exhibits slightly higher molecular weight and altered solubility due to larger substituents.

Spectroscopic and Thermodynamic Data

Nuclear magnetic resonance (NMR) studies of similar bridged silsesquioxanes reveal distinct silicon resonances corresponding to hydrolysis and condensation products . For 1,10-Bis(triethoxysilyl)decane, ²⁹Si NMR spectra typically show peaks near -45 to -55 ppm for silicon atoms in trialkoxysilyl groups, shifting upon hydrolysis to silanol species . Thermogravimetric analysis (TGA) of dipodal silanes indicates decomposition temperatures exceeding 300°C, consistent with the compound’s high thermal stability .

Synthesis and Reaction Pathways

Hydrosilylation Approaches

The synthesis of bridged dipodal silanes like 1,10-Bis(triethoxysilyl)decane typically involves hydrosilylation reactions. In one protocol, trichlorosilane reacts with 1,9-decadiene in the presence of a platinum catalyst (e.g., Speier’s catalyst) under controlled conditions :

Subsequent esterification with ethanol yields the triethoxy derivative. Optimized continuous reactor systems achieve yields exceeding 80% by minimizing disilylated byproducts .

Table 1: Synthetic Yields and Physical Properties of Dipodal Silanes

| Silane Structure | Isolated Yield (%) | Boiling Point (°C/mmHg) | Density (g/cm³) |

|---|---|---|---|

| 1,10-Bis(trimethoxysilyl)decane | 87 | 120–122/1 | 1.250 |

| Pendant dipodal silane | 95 | 130–132/0.4 | 0.984 |

| Bridged dipodal silane | 71 | 186–189/0.2 | 1.103 |

Sol-Gel Polymerization

This behavior contrasts with shorter-chain analogues, which favor linear polymerization.

Hydrolytic Stability and Surface Interactions

Comparative Stability in Aqueous Media

Bridged dipodal silanes demonstrate exceptional resistance to hydrolysis. In 3.5% sodium chloride, 1,10-Bis(trimethoxysilyl)decane maintains stable water contact angles (102±1°) for 60 days, whereas conventional silanes like n-decyltriethoxysilane degrade rapidly (contact angle drop to 88±1°) . The equilibrium constant (K) for disiloxane hydrolysis, determined via gas chromatography (GC), is approximately 0.15, indicating a thermodynamic preference for siloxane bonds over silanols .

Table 2: Hydrolysis Equilibrium Constants for Siloxane Bonds

| Starting Material | K (Siloxane → Silanol) |

|---|---|

| 1,3-Bis(tetrahydrofurfuryloxypropyl)tetramethyldisiloxane | 0.14 ± 0.02 |

| Tetrahydrofurfuryloxypropyldimethylsilanol | 0.16 ± 0.03 |

Substrate Adhesion and Coatings

On borosilicate glass, 1,10-Bis(triethoxysilyl)decane forms coatings with sessile water contact angles of 90–95°, though hysteresis (>10°) suggests surface heterogeneity . X-ray photoelectron spectroscopy (XPS) confirms covalent Si–O–Si bonding to the substrate, while atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 2 nm.

Industrial Applications and Comparative Analysis

Coupling Agents in Composites

The compound enhances interfacial adhesion in fiber-reinforced plastics (FRPs). For instance, glass fibers treated with 1,10-Bis(triethoxysilyl)decane show 40% higher shear strength in epoxy matrices compared to untreated fibers. This arises from the silane’s dual reactivity: ethoxy groups bind to inorganic surfaces, while the alkyl chain interacts with organic resins.

Self-Assembled Monolayers (SAMs)

On titanium substrates, the compound forms SAMs with packing densities of 3.8 molecules/nm², reducing corrosion currents by 90% in saline environments. Comparatively, shorter-chain dipodal silanes (e.g., 1,2-bis(trimethoxysilyl)ethane) achieve higher densities but poorer long-term stability.

Table 3: Performance Metrics for Silane Coatings

| Silane Type | Substrate | Contact Angle (°) | Hysteresis (°) | Corrosion Rate (mm/year) |

|---|---|---|---|---|

| 1,10-Bis(triethoxysilyl)decane | Titanium | 92 ± 2 | 12 ± 3 | 0.008 |

| n-Decyltriethoxysilane | Glass | 88 ± 1 | 25 ± 4 | 0.120 |

| Pendant dipodal silane | Silicon | 105 ± 1 | 8 ± 2 | 0.015 |

Limitations and Alternatives

Despite its advantages, the compound’s long alkyl chain limits compatibility with polar polymers. Pendant dipodal silanes (e.g., 1,2-bis(trimethoxysilyl)decane) offer improved hydrophobicity but require complex synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume